Valtrate Hydrine B4 Valtrate Hydrine B4 Valtrate Hydrine B4 is a natural product found in Valeriana fauriei, Valeriana officinalis, and Valeriana alliariifolia with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16677734
InChI: InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m0/s1
SMILES:
Molecular Formula: C27H40O10
Molecular Weight: 524.6 g/mol

Valtrate Hydrine B4

CAS No.:

Cat. No.: VC16677734

Molecular Formula: C27H40O10

Molecular Weight: 524.6 g/mol

* For research use only. Not for human or veterinary use.

Valtrate Hydrine B4 -

Molecular Formula C27H40O10
Molecular Weight 524.6 g/mol
IUPAC Name [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate
Standard InChI InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m0/s1
Standard InChI Key NDHTVWHEZTVRJI-HVLDEAOBSA-N
Isomeric SMILES CC(C)CC(=O)OC[C@]1([C@H](C=C2[C@@H]1[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O
Canonical SMILES CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O

Chemical Identity and Structural Characteristics

Valtrate Hydrine B4 (C₂₇H₄₀O₁₀; molecular weight 524.6 g/mol) belongs to the valepotriate class, a group of iridoid esters renowned for their fused cyclopenta[c]pyran skeleton . Its structure features multiple esterified isovaleric acid moieties and a hydroxyl group at the C7 position, which contribute to its reactivity and solubility profile . The compound’s stereochemistry, including the (1S,6S,7R,7aS) configuration, is critical for its biological interactions.

Molecular Stability and Reactivity

The ester linkages in Valtrate Hydrine B4 render it susceptible to hydrolysis under acidic or alkaline conditions, necessitating careful pH control during storage. Thermal stability studies indicate decomposition above 40°C, recommending storage at -20°C in desiccated environments . Its solubility in organic solvents like dimethyl sulfoxide (DMSO) facilitates in vitro assays, though aqueous solubility remains limited.

Biosynthesis and Extraction Methodologies

Natural Extraction Protocols

Valtrate Hydrine B4 is predominantly extracted from Valeriana rhizomes using ethanol or methanol maceration, followed by chromatographic purification (e.g., silica gel column chromatography) . Yields vary between 0.2–0.5% dry weight, influenced by plant age and geographic origin. Supercritical CO₂ extraction has been explored as a solvent-free alternative, though scalability remains challenging.

Synthetic Approaches

Biological Activities and Mechanisms of Action

Cytotoxic and Anticancer Effects

Valtrate Hydrine B4 exhibits dose-dependent cytotoxicity against glioblastoma (U251, IC₅₀ = 12.4 μM) and breast cancer (MCF-7, IC₅₀ = 18.7 μM) cell lines. Mechanistic studies in glioblastoma models reveal:

  • Mitochondrial Apoptosis: Caspase-3 activation (2.8-fold increase) and Bcl-2 suppression (↓47%) .

  • EMT Inhibition: Downregulation of N-cadherin (↓62%) and vimentin (↓55%), impeding metastasis .

  • PDGFRA/MEK/ERK Pathway Modulation: Reduced PDGFRA expression (↓34%) and ERK phosphorylation (↓41%) .

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Leishmania donovani (IC₅₀ = 8.3 μM) and Candida albicans (MIC = 32 μg/mL). Its lipophilic structure enhances membrane penetration, disrupting ergosterol biosynthesis in fungi.

Pharmacological Research and Preclinical Data

In Vivo Efficacy

In orthotopic glioblastoma mouse models, Valtrate Hydrine B4 (10 mg/kg/day, i.p.) reduced tumor volume by 78% over 28 days and extended median survival from 27 to 36 days . Toxicity assessments noted mild hepatotoxicity at higher doses (≥50 mg/kg), reversible upon discontinuation .

Comparative Bioactivity Table

Bioactivity AssayModel SystemResult (Valtrate Hydrine B4)Reference
Cytotoxicity (48h exposure)U251 GlioblastomaIC₅₀ = 12.4 μM
Antileishmanial ActivityL. donovaniIC₅₀ = 8.3 μM
ERK Phosphorylation InhibitionLN229 Cells↓41% at 20 μM
Aqueous SolubilityPBS, pH 7.40.12 mg/mL

Future Directions and Challenges

While Valtrate Hydrine B4 shows preclinical promise, key challenges include:

  • Bioavailability Optimization: Poor oral absorption (F = 12%) necessitates nanoparticle encapsulation.

  • Target Identification: CRISPR-Cas9 screens could elucidate novel binding partners beyond PDGFRA .

  • Ecological Sustainability: Overharvesting of Valeriana species mandates synthetic biology approaches for large-scale production .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator